

Trilobine chemical structure and stereochemistry

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Compound of Interest

Compound Name: **Trilobine**
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Trilobine**

Introduction

Trilobine is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as *Cocculus hirsutus*.^{[1][2][3]} This class of compounds is known for its complex molecular architecture and significant biological activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies pertinent to **Trilobine**, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure

Trilobine is characterized by a rigid, polycyclic framework composed of two isoquinoline units linked by two ether bridges. This "double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.

1.1. Molecular Formula and IUPAC Name

- Molecular Formula: C₃₅H₃₄N₂O₅
- Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2^{16,19}.1^{4,30}.1^{10,14}.0^{3,8}.0^{25,33}.0^{28,32}]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene

1.2. Chemical Identifiers

Identifier	Value
InChI	InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1

| SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6

|

1.3. Core Structure Diagram

Figure 1. Simplified 2D representation of the **Trilobine** core structure.

Stereochemistry

The rigid structure of **Trilobine** contains multiple stereocenters, which define its three-dimensional shape and are crucial for its biological activity.

2.1. Chiral Centers and Absolute Configuration **Trilobine** possesses two key chiral centers located at the benzylic carbons of the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

- Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[7]
- Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[5]
- Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.
- Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).[4][7]

The IUPAC name designates the stereochemistry of **Trilobine** as (8S, 21S). The precise determination of the absolute configuration for complex molecules like **Trilobine** is definitively achieved through techniques like X-ray crystallography, which provides an unambiguous 3D model of the molecule.[8][9][10]

Quantitative and Spectroscopic Data

Structural elucidation of **Trilobine** relies heavily on spectroscopic techniques. While a complete, published dataset for **Trilobine** is not readily available, the following tables represent typical data expected for a molecule with this scaffold.

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[11]

Table 1: Typical ^1H -NMR Chemical Shift Ranges for **Trilobine** Scaffold

Proton Type	Chemical Shift (δ) ppm Range	Multiplicity
Aromatic-H	6.0 - 7.5	s, d, dd
OCH ₃	3.5 - 4.0	s
NCH ₃	2.5 - 3.0	s
Benzylic-H (chiral center)	3.5 - 4.5	m

| Aliphatic-CH₂ (ring) | 2.0 - 3.5 | m |

Table 2: Typical ^{13}C -NMR Chemical Shift Ranges for **Trilobine** Scaffold

Carbon Type	Chemical Shift (δ) ppm Range
Aromatic C-O	140 - 155
Aromatic C-H / C-C	110 - 135
Benzyllic-C (chiral center)	55 - 70
OCH ₃	55 - 60
NCH ₃	40 - 45

| Aliphatic-C (ring) | 25 - 50 |

3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for **Trilobine**

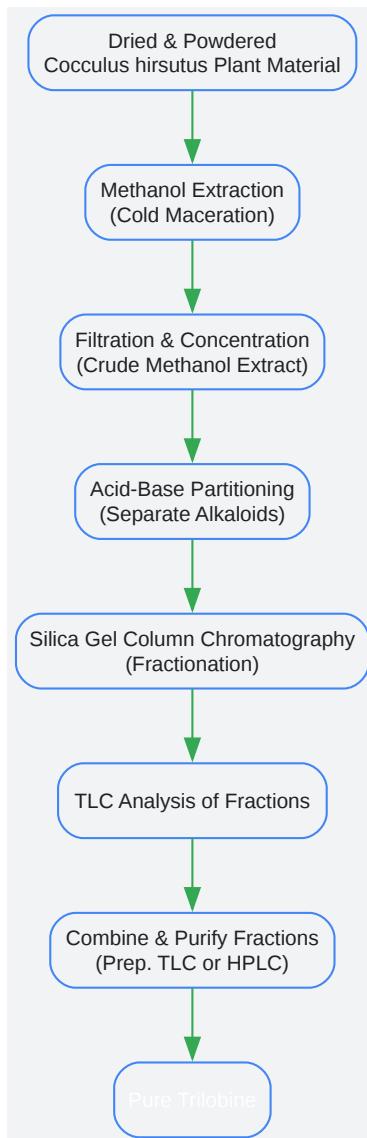
Parameter	Value	Method
Molecular Formula	C₃₅H₃₄N₂O₅	-
Exact Mass	562.2468	Calculated
Molecular Weight	562.67	Calculated

| Expected [M+H]⁺ | 563.2546 | HRMS (ESI+) |

Experimental Protocols

4.1. Isolation and Purification of **Trilobine** **Trilobine** is typically isolated from the roots or aerial parts of *Cocculus hirsutus*.[1][2] The general procedure involves several steps:

- Extraction: The dried and powdered plant material is extracted with a solvent like methanol via cold maceration or Soxhlet extraction.[13]
- Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH₄OH), deprotonating the alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform.
- Chromatography: The resulting total alkaloid mixture is then separated into individual components using column chromatography over silica gel.[13] A gradient of solvents (e.g., from toluene to chloroform to ethyl acetate and methanol) is used to elute the compounds based on polarity.
- Purification: Fractions containing **Trilobine**, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



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Figure 2. General workflow for the isolation of **Trilobine**.

4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of spectroscopic methods.

- 1D and 2D NMR Spectroscopy:
 - $^1\text{H-NMR}$: Identifies the types and number of protons and their neighboring environments through chemical shifts, integration, and coupling patterns.[11][14][15]
 - $^{13}\text{C-NMR}$ & DEPT: Determines the number and types of carbon atoms (CH_3 , CH_2 , CH , C).[16]
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ^1H - ^1H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ^1H - ^{13}C correlations, allowing for the complete assembly of the molecular structure.

- Mass Spectrometry (MS):

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[17][18][19] The fragmentation can provide clues about the different structural motifs within the molecule.
- HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula).

- X-ray Crystallography:

- If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute stereochemistry.[10][20][21] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to calculate the electron density map of the molecule.[8][9]

Biological Activity and Mechanism of Action

Trilobine and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of **Trilobine** have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of *Plasmodium falciparum*. [22] Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and protein translation.[22] Additionally, **Trilobine** has been reported to inhibit ADP-induced platelet aggregation and affect the formation of thromboxane A2.[23] The complex and rigid stereochemistry of **Trilobine** is critical for its specific interactions with biological targets.

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